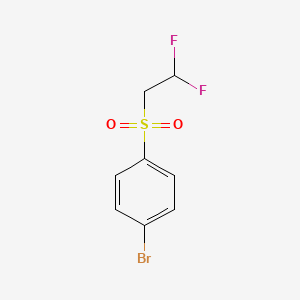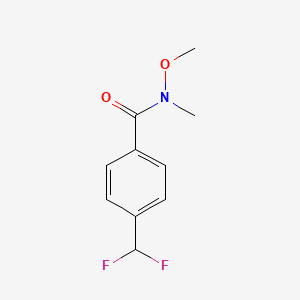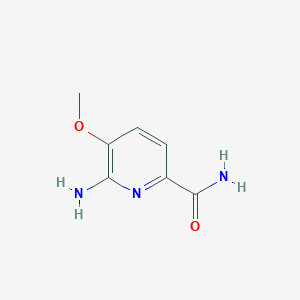![molecular formula C22H29NO4 B13646077 tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate is a complex organic compound with a tert-butyl ester functional group This compound is notable for its biphenyl structure, which is a common motif in organic chemistry due to its stability and versatility
Méthodes De Préparation
The synthesis of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction.
Ether formation: The ether linkage is formed by reacting the biphenyl derivative with a suitable alkylating agent.
Esterification: Finally, the tert-butyl ester is introduced through an esterification reaction with tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate has several scientific research applications:
Biology: The compound’s biphenyl structure makes it a useful probe in studying protein-ligand interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate depends on its specific application. In biological systems, it may interact with proteins or enzymes through its amino and biphenyl groups, forming hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate include:
tert-Butyl 4-(2-amino-ethyl)-benzoate: This compound has a similar tert-butyl ester group but lacks the biphenyl structure.
tert-Butyl acetate: A simpler ester with a tert-butyl group, used primarily as a solvent.
tert-Butyloxycarbonyl-protected amino acids: These compounds have a tert-butyl ester group and are used in peptide synthesis.
Propriétés
Formule moléculaire |
C22H29NO4 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
tert-butyl 2-[4-[4-(4-aminophenyl)phenoxy]butoxy]acetate |
InChI |
InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)16-25-14-4-5-15-26-20-12-8-18(9-13-20)17-6-10-19(23)11-7-17/h6-13H,4-5,14-16,23H2,1-3H3 |
Clé InChI |
JOSYUEYWYRLXJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)
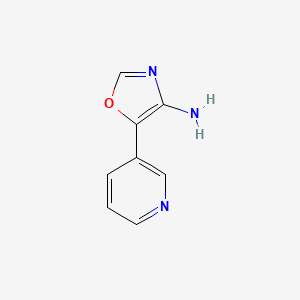
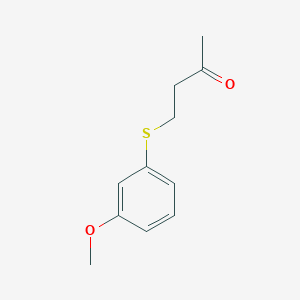
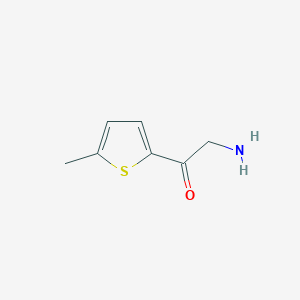
![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
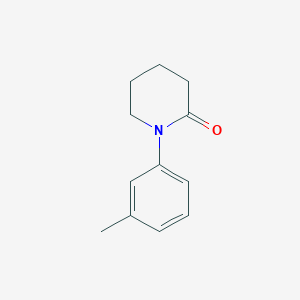

![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
